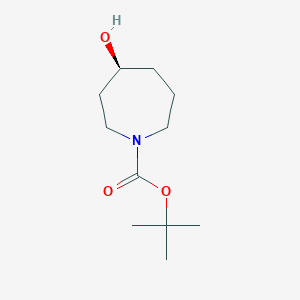![molecular formula C15H18F2N2O B3046061 (S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one CAS No. 1189569-77-4](/img/structure/B3046061.png)
(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one
Overview
Description
(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one, commonly known as SPD 489, is a novel compound with potential therapeutic applications. SPD 489 belongs to the class of compounds known as spirocyclic piperidines, which have been shown to exhibit a range of pharmacological activities. SPD 489 has been the subject of extensive research due to its promising properties, including its ability to enhance cognitive function.
Mechanism of Action
The exact mechanism of action of SPD 489 is not fully understood, but it is believed to act as a selective norepinephrine and dopamine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, SPD 489 increases their availability in the brain, which has been shown to improve cognitive function.
Biochemical and physiological effects:
SPD 489 has been shown to have a number of biochemical and physiological effects. Studies have shown that SPD 489 increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with improved cognitive function. Additionally, SPD 489 has been shown to increase the release of acetylcholine, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
SPD 489 has a number of advantages for use in lab experiments. It is a highly selective inhibitor of norepinephrine and dopamine reuptake, which allows for precise modulation of these neurotransmitters in the brain. Additionally, SPD 489 has been shown to have a low potential for abuse and addiction, making it a safe and effective tool for research. However, one limitation of SPD 489 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are a number of future directions for research on SPD 489. One area of interest is the potential use of SPD 489 in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of SPD 489 and its effects on neurotransmitter systems in the brain. Finally, studies are needed to determine the long-term safety and efficacy of SPD 489 in humans.
Scientific Research Applications
SPD 489 has been extensively studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). Studies have shown that SPD 489 can improve cognitive function, including attention, working memory, and executive function, in both children and adults with ADHD. Additionally, SPD 489 has been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
(8S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O/c1-14(10-6-11(16)8-12(17)7-10)9-18-15(13(20)19-14)4-2-3-5-15/h6-8,18H,2-5,9H2,1H3,(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHJLLPRVUNLK-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2(CCCC2)C(=O)N1)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC2(CCCC2)C(=O)N1)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159001 | |
| Record name | (8S)-8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one | |
CAS RN |
1189569-77-4 | |
| Record name | (8S)-8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189569-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8S)-8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3045986.png)

![Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-](/img/structure/B3045988.png)
![[7-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B3045990.png)

![[4-(Cyclopentanesulfonyl)phenyl]boronic acid](/img/structure/B3045992.png)


![5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B3045999.png)